3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide
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Overview
Description
3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with multiple functional groups, including a fluorine atom, a furan ring, a pyrazole ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Attachment of the fluorine atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Formation of the benzamide moiety: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets. The furan and pyrazole rings may also contribute to its biological activity by facilitating interactions with specific proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-(furan-2-yl)ethyl)-4-methoxybenzamide: Lacks the pyrazole ring, which may affect its biological activity.
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide: Lacks the fluorine atom, which may reduce its binding affinity for certain targets.
3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the methoxy group, which may alter its chemical properties and reactivity.
Uniqueness
The combination of the fluorine atom, furan ring, pyrazole ring, and methoxybenzamide moiety in 3-fluoro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide makes it unique compared to similar compounds. This unique structure may confer enhanced biological activity, selectivity, and chemical reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-fluoro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-23-15-6-5-12(10-13(15)18)17(22)19-11-14(16-4-2-9-24-16)21-8-3-7-20-21/h2-10,14H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVTPXTJRZGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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